molecular formula C26H23ClFN7O B12639171 Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

Cat. No.: B12639171
M. Wt: 504.0 g/mol
InChI Key: LZNRTNXWTSKNMC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including imidazo, pyrimido, and pyrimidinone moieties. The presence of various functional groups, such as chloro, fluoro, and amino groups, adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- involves multiple steps. The synthetic route typically starts with the preparation of the core heterocyclic structure, followed by the introduction of the various substituents. Common reaction conditions include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the fused rings. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino groups makes it susceptible to oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially replacing them with hydrogen atoms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to bind to specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- can be compared with other similar compounds, such as:

The uniqueness of Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one lies in its specific combination of functional groups and fused rings, which confer distinct chemical and biological properties.

Biological Activity

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, particularly the derivative 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to compile and analyze the existing literature regarding its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo-pyrimidine core with various substituents that influence its biological activity. The presence of halogen atoms (chlorine and fluorine) and a tetrahydro-isoquinoline moiety is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19ClF N6O
Molecular Weight397.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one exhibit significant cytotoxicity against various cancer cell lines.

Case Study: HepG2 and MCF-7 Cell Lines
In vitro studies demonstrated that certain derivatives showed a marked reduction in cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Notably, compounds such as 10d and 10h exhibited the highest cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

The anticancer activity is believed to be mediated through the modulation of apoptosis-related proteins. For instance:

  • Bcl-2 Downregulation : Compounds led to decreased expression levels of Bcl-2, an anti-apoptotic marker.
  • Caspase Activation : Increased activation of caspase-3 was observed, indicating the induction of apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one derivatives has also been explored. The compounds were tested against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Results

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Most derivatives exhibited good antimicrobial activity with some showing enhanced effects against Gram-positive bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one has demonstrated:

  • Antioxidant Properties : Compounds showed significant scavenging activity against free radicals.
  • Anti-inflammatory Effects : Some derivatives inhibited pro-inflammatory cytokines effectively.

Conclusion and Future Directions

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one presents a promising scaffold for drug development due to its diverse biological activities. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity. Additionally, further studies are warranted to explore their mechanisms at the molecular level and potential applications in treating various diseases.

Properties

Molecular Formula

C26H23ClFN7O

Molecular Weight

504.0 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-12-[(2,4,4-trimethyl-1,3-dihydroisoquinolin-7-yl)amino]-2,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one

InChI

InChI=1S/C26H23ClFN7O/c1-26(2)14-33(3)13-15-11-16(7-8-18(15)26)31-24-30-12-17-22(32-24)34-10-9-29-25(34)35(23(17)36)21-19(27)5-4-6-20(21)28/h4-12H,13-14H2,1-3H3,(H,30,31,32)

InChI Key

LZNRTNXWTSKNMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1C=CC(=C2)NC3=NC=C4C(=N3)N5C=CN=C5N(C4=O)C6=C(C=CC=C6Cl)F)C)C

Origin of Product

United States

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